5-Bromo-4-ethylnicotinic acid
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Overview
Description
5-Bromo-4-ethylnicotinic acid is a chemical compound with the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol . It is a derivative of nicotinic acid, characterized by the presence of a bromine atom at the 5-position and an ethyl group at the 4-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-ethylnicotinic acid typically involves the bromination of 4-ethylnicotinic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 5-position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-ethylnicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-4-ethylnicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Bromo-4-ethylnicotinic acid involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biochemical processes. The bromine and ethyl substituents on the pyridine ring may enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
4-Ethylnicotinic Acid: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
5-Bromonicotinic Acid: Lacks the ethyl group, affecting its solubility and interaction with biological targets.
Nicotinic Acid: The parent compound, with different pharmacological properties and applications.
Uniqueness
5-Bromo-4-ethylnicotinic acid is unique due to the combined presence of the bromine atom and ethyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C8H8BrNO2 |
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Molecular Weight |
230.06 g/mol |
IUPAC Name |
5-bromo-4-ethylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H8BrNO2/c1-2-5-6(8(11)12)3-10-4-7(5)9/h3-4H,2H2,1H3,(H,11,12) |
InChI Key |
ULMWMOLAAJLWBK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=NC=C1C(=O)O)Br |
Origin of Product |
United States |
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